2-(Piperidin-3-YL)acetonitrile
Description
Significance within Organic and Medicinal Chemistry Research
The significance of 2-(Piperidin-3-yl)acetonitrile in research stems from the established value of its constituent parts. The piperidine (B6355638) ring is a ubiquitous scaffold in medicinal chemistry, recognized as one of the most important nitrogen-containing heterocycles in the development of pharmaceuticals. researchgate.netnih.gov It is present in numerous approved drugs and natural alkaloids, often serving as a key part of the pharmacophore or improving the pharmacokinetic properties of a molecule. nih.govbeilstein-journals.org Piperidine derivatives are particularly prominent in drugs targeting the central nervous system (CNS). anadolu.edu.tr
The acetonitrile (B52724) moiety (a carbon-nitrogen triple bond) is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition and condensation reactions, allowing for the construction of more complex molecular architectures. evitachem.com In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups or contribute to binding interactions with biological targets. The presence of this reactive yet stable group on the piperidine scaffold makes this compound a valuable intermediate for creating diverse libraries of compounds for biological screening. cymitquimica.com Its structure allows for functionalization at various points, making it a versatile tool for synthetic chemists. cymitquimica.com
Overview of Piperidine-Containing Nitrile Derivatives in Pharmaceutical Development
Piperidine-containing compounds are integral to modern pharmacology, with applications spanning a wide range of therapeutic areas. ontosight.aiprimescholars.com When combined with a nitrile group, the resulting derivatives often become key intermediates or active ingredients in drug development programs. The piperidine moiety can confer desirable properties such as improved solubility and the ability to form salt derivatives, while the nitrile group can be crucial for target engagement. cymitquimica.comsolubilityofthings.com
Research has shown that piperidine derivatives are investigated for a multitude of pharmacological activities, as illustrated in the table below.
| Therapeutic Area/Activity | Examples of Investigated Piperidine Derivatives |
| Central Nervous System | Antidepressants, Antipsychotics, Analgesics, Anti-Alzheimer agents. nih.govanadolu.edu.trsolubilityofthings.com |
| Antimicrobial | Investigated against bacterial strains like Staphylococcus aureus and E. coli. primescholars.com |
| Anticancer | Used as scaffolds for pro-tumorigenic receptor inhibitors and apoptosis initiators. nih.gov |
| Antihistamine | Found in drugs like Loratadine. primescholars.com |
| Antidiarrheal | A key component in Loperamide. primescholars.com |
The inclusion of a nitrile group on the piperidine scaffold, as seen in this compound, provides a strategic entry point for synthesizing compounds aimed at these therapeutic targets. For instance, related structures are used as intermediates in the synthesis of selective muscarinic agonists, which are relevant for studying conditions like Alzheimer's disease. This highlights the potential of piperidine-nitrile derivatives in developing agents for neurological and psychiatric disorders. cymitquimica.com
Research Trajectories and Current Scope for this compound Studies
Current research involving this compound and its analogs is primarily focused on its application as a synthetic intermediate. The compound serves as a starting point for creating more elaborate molecules with potential therapeutic value. mdpi.com Key research trajectories include:
Synthesis of Novel Heterocyclic Systems: The reactivity of the nitrile group is exploited to construct fused or spirocyclic systems containing the piperidine ring. These more rigid structures are valuable for probing specific protein-ligand interactions.
Derivative Library Generation: Chemists utilize this compound as a core scaffold to generate libraries of related compounds. This is often achieved by N-alkylation of the piperidine nitrogen or by chemical transformations of the nitrile group. mdpi.com These libraries are then screened for activity against various biological targets.
Development of CNS-Active Agents: Given the prevalence of the piperidine scaffold in CNS drugs, a significant research avenue is the development of novel agents for neurological disorders. anadolu.edu.trcymitquimica.com The 3-substituted pattern of this compound offers a different spatial arrangement compared to the more common 4-substituted piperidines, which could lead to unique pharmacological profiles.
Chiral Separations and Stereoselective Synthesis: The compound is chiral, existing as (R) and (S) enantiomers. Research efforts are directed towards the separation of these enantiomers and the development of stereoselective synthetic routes to obtain enantiomerically pure forms, such as (S)-2-(Piperidin-3-yl)acetonitrile hydrochloride. mdpi.combldpharm.com This is crucial as different enantiomers of a drug can have vastly different biological activities and metabolic profiles.
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-3-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJOVDAZLMBPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624207 | |
| Record name | (Piperidin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5562-22-1 | |
| Record name | (Piperidin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Piperidin 3 Yl Acetonitrile and Its Analogs
Direct Synthesis Strategies of Acetonitrile-Substituted Piperidines
The creation of the 2-(piperidin-3-yl)acetonitrile scaffold, a key component in various chemical entities, is achieved through several direct synthetic strategies. These methods focus on efficiently constructing the piperidine (B6355638) ring and introducing the acetonitrile (B52724) functional group in a controlled manner.
Condensation Reactions in this compound Synthesis
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also employed in the synthesis of piperidine acetonitrile derivatives. The Knoevenagel condensation, for instance, can be adapted for this purpose. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as a malonic ester derivative, in the presence of a base.
In the synthesis of this compound, a piperidone precursor can be reacted with a cyanoacetic acid ester. The resulting intermediate can then be decarboxylated to yield the desired product. Another approach involves the direct condensation of a carbonyl compound with acetonitrile in the presence of a strong base. orgsyn.org This method, while direct, often requires careful control of reaction conditions to achieve good yields. orgsyn.org
The Claisen condensation has also been utilized, particularly in the synthesis of related heterocyclic structures. For example, the condensation of dimethyl 2,3-thiophenedicarboxylate with acetonitrile has been shown to selectively occur at the methoxycarbonyl group in the 2-position of the thiophene (B33073) ring. chempap.org
One-Pot Synthetic Protocols for Piperidine Acetonitrile Derivatives
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. mdpi.comsemanticscholar.orgresearchgate.net Several one-pot methods have been developed for the synthesis of highly functionalized piperidines.
One such method involves the multi-component condensation of aldehydes, amines, and β-ketoesters. semanticscholar.org This approach, often catalyzed by environmentally friendly catalysts in aqueous media, provides a green and efficient route to a variety of substituted piperidines. semanticscholar.org Another strategy integrates amide activation, reduction of iminium ions, and intramolecular nucleophilic substitution in a one-pot reaction to construct piperidine and pyrrolidine (B122466) rings from halogenated amides. mdpi.com This metal-free approach offers good yields under mild conditions. mdpi.com
The following table provides examples of one-pot synthetic protocols for piperidine derivatives:
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Multi-component condensation | Aldehydes, amines, β-ketoesters | Sodium lauryl sulfate, water, room temperature | Highly functionalized piperidines | semanticscholar.org |
| Amide activation/reduction/cyclization | Halogenated amides | Tf₂O, NaBH₄ | N-Substituted piperidines and pyrrolidines | mdpi.com |
| Five-component reaction | β-keto esters, aromatic aldehydes, various amines | Acetic acid | Highly functionalized piperidines | researchgate.net |
Stereoselective Synthesis and Chiral Auxiliaries in Piperidinyl Acetonitrile Preparation
The control of stereochemistry is crucial in the synthesis of many biologically active molecules, and this compound is no exception. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. This is often achieved through the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is established, the auxiliary can be removed. wikipedia.orgsigmaaldrich.com
Several chiral auxiliaries have been successfully employed in the synthesis of piperidine derivatives. wikipedia.orgznaturforsch.com For example, N-galactosylation of 2-pyridone has been used to induce stereoselectivity in nucleophilic additions and alkylations, leading to the formation of 3-substituted and 3,4-disubstituted piperidines with high diastereoselectivity. znaturforsch.com Oxazolidinones, popularized by David Evans, are another class of effective chiral auxiliaries used in various stereoselective transformations, including alkylation and aldol (B89426) reactions. nih.gov
The use of chiral catalysts is another powerful approach to stereoselective synthesis. For instance, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of pyrrolidines and piperidines, proceeding through a proposed Cu(I)/Cu(II) catalytic cycle. acs.org
Indirect Synthesis Pathways and Precursor Modifications
Indirect synthetic pathways offer alternative routes to this compound and its analogs by first constructing the core piperidine scaffold and then introducing or modifying the acetonitrile group.
Ring-Forming Reactions towards Piperidine Scaffolds
A variety of ring-forming reactions are available for the synthesis of the piperidine core. These methods often involve the cyclization of acyclic precursors.
Intramolecular cyclization is a common strategy, with numerous approaches available, including asymmetric synthesis, metal-catalyzed cyclization, and electrophilic cyclization. nih.gov For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can lead to the formation of the piperidine ring. nih.gov Another approach involves the oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, to form substituted piperidines. nih.gov
Ring-expansion reactions also provide a route to piperidine scaffolds. For instance, substituted indenes or cyclopentenes can undergo oxidative cleavage of the olefin bond to form diformyl intermediates. nih.gov Subsequent ring-closing with a chiral amine via reductive amination leads to the formation of piperidine derivatives with controlled stereochemistry. nih.gov
The following table highlights different ring-forming reactions for piperidine synthesis:
| Reaction Type | Starting Material | Key Reagents/Catalysts | Product | Reference |
| Intramolecular Hydroamination/Cyclization | Alkynes | Acid | Piperidines | nih.gov |
| Oxidative Amination | Non-activated alkenes | Gold(I) or Palladium catalyst | Substituted piperidines | nih.gov |
| Oxidative Ring Opening/Ring Closing | Substituted indenes or cyclopentenes | OsO₄/NMO, chiral amine, NaCNBH₃ | Piperidine derivatives | nih.gov |
Derivatization at the Acetonitrile Moiety
The acetonitrile group of this compound is a versatile functional handle that can be manipulated to introduce a variety of other functionalities.
Interestingly, piperidinylacetonitrile derivatives themselves can serve as a source of the cyanide group in certain chemical transformations. A notable application is the palladium-catalyzed cyanation of aryldiazonium tetrafluoroborate (B81430) derivatives using 2-(piperidin-1-yl)acetonitrile as the cyanide source. organic-chemistry.orgdntb.gov.uaorganic-chemistry.orgthieme-connect.com This method provides a safer alternative to traditional cyanation reactions that use highly toxic metal cyanides. organic-chemistry.org The reaction proceeds under mild conditions and exhibits a broad substrate scope, tolerating various functional groups on the aryl ring. organic-chemistry.orgdntb.gov.uathieme-connect.com This methodology has been successfully applied to the synthesis of etravirine, an anti-HIV drug. organic-chemistry.orgthieme-connect.com
Table 2: Palladium-Catalyzed Cyanation of Aryldiazonium Tetrafluoroborates using 2-(Piperidin-1-yl)acetonitrile
| Aryldiazonium Tetrafluoroborate Substrate | Product Yield (%) |
|---|---|
| 4-Methylbenzenediazonium tetrafluoroborate | 85 |
| 4-Methoxybenzenediazonium tetrafluoroborate | 82 |
| 4-Chlorobenzenediazonium tetrafluoroborate | 78 |
| 4-Bromobenzenediazonium tetrafluoroborate | 75 |
| 4-Nitrobenzenediazonium tetrafluoroborate | 65 |
Data sourced from Ahmad, M. S., Shafiq, Z., & Meguellati, K. (2022). Synthesis, 54(13), 3077-3084. organic-chemistry.org
The nitrile group in piperidinyl acetonitriles can be converted into a variety of other functional groups through well-established chemical transformations. For example, the nitrile can be hydrolyzed to a carboxylic acid, providing access to piperidine-3-acetic acid derivatives. This transformation can be achieved under either acidic or basic conditions.
Furthermore, the nitrile group can be reduced to a primary amine, yielding 2-(piperidin-3-yl)ethanamine (B2914835) derivatives. A common reagent for this reduction is lithium aluminum hydride (LiAlH₄). More recently, electrochemical reduction methods have been developed for the conversion of nitriles to primary amines, offering a potentially greener alternative. osti.gov
Modifications of the Piperidine Ring in Acetonitrile Derivatives
The piperidine ring of this compound can also be modified, most commonly at the nitrogen atom. These modifications can significantly impact the biological activity and physicochemical properties of the molecule.
N-alkylation is a common modification, which involves the introduction of an alkyl group onto the piperidine nitrogen. This can be achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.netresearchgate.net The choice of base and solvent can influence the efficiency of the reaction. For example, potassium carbonate in DMF or a syringe pump addition of the alkyl halide in acetonitrile can be employed. researchgate.net
N-arylation, the introduction of an aryl group onto the piperidine nitrogen, is another important modification. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is widely used for this purpose. wikipedia.org This reaction involves the coupling of an amine with an aryl halide or triflate. wikipedia.org The development of various phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.org This methodology has been applied to the synthesis of N-arylpyrimidin-2-amine derivatives, demonstrating its utility in constructing complex heterocyclic systems. nih.gov
Catalytic Systems and Reaction Optimization in this compound Synthesis
The synthesis of this compound and its analogs is a significant area of research due to the prevalence of the piperidine scaffold in a wide array of bioactive molecules and pharmaceuticals. The efficiency and selectivity of synthetic routes to these compounds are greatly influenced by the choice of catalytic systems and the optimization of reaction conditions. This section explores various catalytic methodologies, including palladium-catalyzed processes, phase transfer catalysis, and metal salt catalysis, as well as the critical role of solvent effects and reaction optimization in the synthesis of piperidine acetonitriles.
Palladium-Catalyzed Processes for Piperidine Acetonitriles
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net While direct palladium-catalyzed synthesis of this compound is not extensively documented, related palladium-catalyzed reactions on the piperidine ring and cyanation reactions provide a strong basis for potential synthetic strategies.
The functionalization of pre-existing piperidine rings through palladium-catalyzed reactions is a common approach. For instance, the Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been utilized in the synthesis of complex molecules containing substituted piperidine rings. whiterose.ac.uk Similarly, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds and has been applied to the synthesis of N-arylpiperidines. nih.gov These methods highlight the capability of palladium catalysts to mediate transformations on the piperidine scaffold.
A plausible approach for the synthesis of this compound could involve the palladium-catalyzed cyanation of a suitable 3-substituted piperidine precursor, such as a 3-halopiperidine or a piperidine-3-triflate. Palladium-catalyzed cyanation of aryl and heteroaryl halides is a well-established transformation, often employing cyanide sources like potassium cyanide, sodium cyanide, or zinc cyanide. researchgate.net The challenge in applying this to a saturated heterocyclic system like piperidine lies in the potential for catalyst deactivation and competing side reactions. nih.gov The choice of ligand is crucial in these reactions, with bulky, electron-rich phosphine ligands often being employed to promote the desired reactivity and stability of the palladium catalyst.
Another potential palladium-catalyzed route could involve the coupling of a piperidine-containing organometallic reagent with a haloacetonitrile. For example, organozinc reagents derived from piperidines have been used in palladium-catalyzed cross-coupling reactions to form C-C bonds. whiterose.ac.uk
The development of a successful palladium-catalyzed synthesis of this compound would likely require careful optimization of the catalyst system (palladium precursor and ligand), the cyanide source, the base, and the reaction conditions to achieve high yield and selectivity.
Phase Transfer Catalysis in Piperidinyl Acetonitrile Synthesis
Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. slideshare.net This methodology is particularly useful for reactions involving an inorganic nucleophile, such as a cyanide salt, and an organic substrate. crdeepjournal.org In the context of piperidinyl acetonitrile synthesis, PTC can be employed to efficiently introduce the nitrile group onto a piperidine precursor.
The synthesis of nitriles via nucleophilic substitution of a halide with a cyanide anion is a classic application of PTC. phasetransfer.com For the synthesis of this compound, a suitable precursor would be a 3-halo- or 3-tosyloxypiperidine derivative. The reaction would involve an aqueous solution of a cyanide salt (e.g., NaCN or KCN) and the piperidine substrate dissolved in an organic solvent. The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the substrate. acsgcipr.org
The efficiency of a PTC reaction is dependent on several factors, including the nature of the catalyst, the solvent, the concentration of the reactants, and the temperature. researchgate.net Quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336 are commonly used catalysts. phasetransfer.com The choice of solvent is also critical; it should be a non-polar or moderately polar aprotic solvent that is immiscible with water. slideshare.net
Table 1: Common Phase Transfer Catalysts and Conditions for Cyanation Reactions
| Catalyst | Typical Substrate | Cyanide Source | Solvent System | Temperature |
| Tetrabutylammonium bromide (TBAB) | Alkyl halides | NaCN, KCN | Toluene/Water | 50-100 °C |
| Aliquat 336 | Benzyl halides | NaCN, KCN | Dichloromethane/Water | Room Temp. - 50 °C |
| 18-Crown-6 | Alkyl halides | KCN | Acetonitrile | Room Temp. - Reflux |
The use of PTC offers several advantages, including milder reaction conditions, the use of inexpensive and readily available reagents, and simpler work-up procedures compared to homogeneous reactions. researchgate.net This makes it an attractive method for the large-scale synthesis of piperidinyl acetonitriles.
Metal Salt Catalysis in Heterocyclic Compound Formation
Various metal salts and complexes play a crucial role in the synthesis and functionalization of heterocyclic compounds, including piperidines. researchgate.netmdpi.com While palladium catalysis is prominent, other transition metal salts based on nickel, cobalt, iron, gold, iridium, and rhodium also catalyze a wide range of transformations leading to the formation of piperidine rings or the introduction of functional groups. nih.govfrontiersin.orgdntb.gov.ua
For instance, iridium and rhodium catalysts have been effectively used in the asymmetric hydrogenation of pyridinium (B92312) salts to produce chiral piperidines. nih.govresearchgate.net This highlights the ability of metal catalysts to control the stereochemistry of the resulting piperidine products. Gold-catalyzed cyclization of alkenes has also been employed for the synthesis of substituted piperidines. nih.gov
In the context of forming the acetonitrile moiety, zinc(II) complexes have been shown to react with piperidine and acetonitrile to form amidine complexes, demonstrating a metal-mediated activation of acetonitrile in the presence of a piperidine. rsc.org While not a direct synthesis of the target compound, this reactivity suggests that metal salts could play a role in activating either the piperidine ring or the acetonitrile precursor to facilitate the desired C-C bond formation.
The catalytic activity of a metal salt is highly dependent on the metal center, its oxidation state, and the coordinating ligands. The choice of metal can influence the reaction mechanism and the selectivity of the transformation. For example, iron-catalyzed reactions are often favored due to the low cost and low toxicity of iron salts. mdpi.com
The formation of the this compound structure could potentially be achieved through a metal-catalyzed conjugate addition of a cyanide equivalent to a suitable piperidine-derived Michael acceptor or through a metal-catalyzed C-H activation/cyanation of the piperidine ring, although the latter remains a significant synthetic challenge.
Solvent Effects and Optimized Reaction Conditions in Piperidine Acetonitrile Chemistry
The choice of solvent and the optimization of reaction conditions are critical for the successful synthesis of this compound and its analogs. The solvent can significantly influence the solubility of reactants and catalysts, the rate of reaction, and the selectivity of the transformation. nih.gov
In palladium-catalyzed reactions, aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (B95107) (THF) are often used. researchgate.net The ability of the solvent to coordinate to the metal center can impact the catalytic cycle. For example, acetonitrile can act as a ligand in palladium complexes, which can be either beneficial or detrimental to the desired reaction. researchgate.net
For phase transfer catalysis, the solvent system is typically biphasic, consisting of an aqueous phase and an immiscible organic phase. The choice of the organic solvent affects the partitioning of the catalyst and the reactants between the two phases. slideshare.net
Reaction temperature, concentration of reactants, and the nature of the base (if required) are other crucial parameters that need to be optimized. For instance, in palladium-catalyzed cyanations, the concentration of free cyanide must be carefully controlled to avoid catalyst poisoning. nih.gov The use of a slow-addition technique or a cyanide source with low solubility can be employed to maintain a low concentration of cyanide in the reaction mixture.
Table 2: Influence of Solvents on Different Catalytic Systems
| Catalytic System | Common Solvents | Rationale for Solvent Choice |
| Palladium-Catalysis | DMF, Acetonitrile, THF, Dioxane | Good solubility for catalyst and substrates, can coordinate to the metal center. |
| Phase Transfer Catalysis | Toluene, Dichloromethane, Chlorobenzene (with water) | Immiscible with water, good solubility for organic substrate and catalyst-anion pair. |
| Metal Salt Catalysis | Acetonitrile, Methanol, Ethanol (B145695), Dichloromethane | Depends on the specific metal and reaction type; can influence catalyst stability and reactivity. |
Advanced Spectroscopic and Analytical Characterization for 2 Piperidin 3 Yl Acetonitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(Piperidin-3-YL)acetonitrile, providing detailed information about the hydrogen and carbon atomic framework of the molecule.
Proton NMR (¹H NMR) analysis provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring, the methylene (B1212753) bridge, and the amine proton.
The piperidine ring contains a chiral center at the C3 position, which can lead to complex splitting patterns for the ring protons due to diastereotopicity. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the nitrile group. The expected ¹H NMR signals are detailed in the table below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Piperidine NH | 1.5 - 3.0 | Broad singlet | 1H |
| Piperidinyl protons (ring) | 1.4 - 3.2 | Multiplets | 9H |
| CH ₂CN | 2.4 - 2.7 | Doublet | 2H |
Note: Data are predicted based on the chemical structure and typical values for similar functional groups. The exact chemical shifts and coupling constants would be determined experimentally, often in deuterated solvents like CDCl₃, DMSO-d₆, or D₂O. illinois.eduepfl.ch
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and chemical environment. The nitrile carbon is expected to appear significantly downfield.
Due to the chiral center, the C4 and C5 carbons of the piperidine ring may be magnetically non-equivalent, potentially resulting in separate signals. The analysis would confirm the presence of all seven carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C N (Nitrile) | 118 - 122 |
| Piperidine C 2 | 48 - 52 |
| Piperidine C 3 | 35 - 40 |
| Piperidine C 4 | 28 - 32 |
| Piperidine C 5 | 24 - 28 |
| Piperidine C 6 | 45 - 49 |
| C H₂CN | 22 - 26 |
Note: Data are predicted based on established chemical shift ranges for analogous structures. researchgate.net
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound with high accuracy and to study its fragmentation patterns, which aids in structural confirmation.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₇H₁₂N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value. A close match (typically within 5 ppm) confirms the molecular formula. und.edu
| Ion Formula | Calculated Exact Mass (m/z) |
| [C₇H₁₂N₂ + H]⁺ | 125.1073 |
| [C₇H₁₂N₂ + Na]⁺ | 147.0893 |
Note: The calculated masses are for the most abundant isotopes of each element.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound, often after derivatization to increase volatility. The mass spectrometer records the fragmentation pattern of the molecule upon electron ionization (EI). This fragmentation serves as a molecular "fingerprint" that can be compared against spectral libraries for identification.
Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Fission of the C-C bonds adjacent to the nitrogen atom, leading to the loss of radicals and the formation of stable iminium ions.
Ring cleavage: Fragmentation of the piperidine ring itself, yielding characteristic ions.
Loss of the cyanomethyl group: Cleavage of the bond between the piperidine C3 and the methylene group, resulting in a fragment corresponding to the piperidine ring.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and non-volatile molecules. In ESI-MS analysis, this compound would typically be analyzed in a polar solvent like acetonitrile (B52724) or methanol. rsc.org The technique generates intact protonated molecules, primarily [M+H]⁺, allowing for straightforward molecular weight determination.
By inducing fragmentation of the primary ion (MS/MS), further structural information can be obtained. The fragmentation patterns in ESI-MS/MS are often different from those in GC-MS but provide complementary data to confirm the molecular structure.
Chromatographic Separations and Purity Analysis
Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods utilized for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile or methanol. ptfarm.pl The presence of acetonitrile in the mobile phase often results in sharp, symmetrical peaks, which is advantageous for resolution and quantification. ptfarm.pl
Given that this compound possesses a chiral center at the 3-position of the piperidine ring, chiral HPLC is essential for separating its enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for resolving racemic mixtures of piperidine derivatives. nih.govnih.gov Columns like Chiralpak IA, which is based on amylose tris(3,5-dimethylphenylcarbamate), have demonstrated successful separation of piperidine analogues. nih.govresearchgate.net The choice of mobile phase, often a mixture of alkanes (like n-hexane) and alcohols (like ethanol (B145695) or isopropanol), is critical for achieving optimal enantiomeric resolution. researchgate.net
Table 1: Illustrative Chiral HPLC Method for Separation of Piperidine Enantiomers
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA |
| Mobile Phase | n-Hexane / Ethanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 225 nm |
| Resolution (Rs) | > 2.0 |
This table represents a typical method for separating enantiomers of a piperidine derivative, based on established methodologies for similar compounds. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it a powerful technique for identifying this compound and characterizing any related impurities or metabolites. qascf.com Electrospray ionization (ESI) is a common ionization technique for this type of analysis, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. rsc.org
The molecular formula of this compound is C₇H₁₂N₂, with a monoisotopic mass of 124.1000 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. rsc.org Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing structural information. The fragmentation of this compound is expected to involve characteristic pathways for piperidine rings, such as alpha-cleavage adjacent to the nitrogen atom. libretexts.org This would lead to the opening of the ring and the formation of specific fragment ions.
Table 2: Predicted LC-MS Fragmentation Data for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₇H₁₃N₂]⁺ | 125.1073 | Protonated Molecular Ion |
| [M+H - CH₂CN]⁺ | [C₅H₁₁N]⁺ | 85.0886 | Loss of acetonitrile radical from the ring |
| [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | 84.0808 | Alpha-cleavage product |
| [C₄H₈N]⁺ | [C₄H₈N]⁺ | 70.0651 | Further fragmentation of the piperidine ring |
This table shows the theoretical mass-to-charge ratios (m/z) for the parent ion and plausible fragment ions based on the structure of the compound.
X-ray Diffraction (XRD) and Crystallography for Absolute Configuration
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For a chiral compound like this compound, XRD analysis of a suitable single crystal allows for the unambiguous determination of its absolute configuration (R or S). This technique provides precise data on bond lengths, bond angles, and torsion angles. nih.gov
Studies on related substituted piperidine structures have consistently shown that the six-membered ring adopts a stable chair conformation. nih.govrsc.orgresearchgate.net In the case of 3-substituted piperidines, the substituent can occupy either an axial or an equatorial position, with the equatorial position generally being more stable to minimize steric hindrance. wikipedia.org The crystal structure also reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov While specific crystallographic data for this compound is not publicly available, analysis of analogous structures provides insight into the expected structural features.
Table 3: Representative Crystallographic Data for a Substituted Piperidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| **β (°) ** | 98.618 |
| **Volume (ų) ** | 900.07 |
Data from a related tosyl-substituted piperidine compound, illustrating typical crystallographic parameters. nih.govmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to specific bond vibrations (stretching or bending). vscht.cz
The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups: the nitrile (C≡N), the secondary amine (N-H) of the piperidine ring, and the aliphatic carbon-hydrogen (C-H) bonds. The C≡N stretching vibration typically appears as a sharp, medium-intensity band in a relatively clean region of the spectrum, making it highly diagnostic. researchgate.netnih.gov The N-H stretching vibration of the secondary amine will appear as a moderate band, while the C-H stretching vibrations from the methylene groups will be observed as strong bands just below 3000 cm⁻¹. libretexts.org
Table 4: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
|---|---|---|---|
| ~3350-3300 | Secondary Amine (N-H) | Stretching | Medium |
| ~2950-2850 | Alkane (C-H) | Stretching | Strong |
| ~2260-2240 | Nitrile (C≡N) | Stretching | Medium, Sharp |
| ~1470-1450 | Methylene (CH₂) | Bending (Scissoring) | Medium |
This table presents the expected absorption ranges for the functional groups present in the molecule based on established spectroscopic data. vscht.cznih.govpressbooks.pub
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements in a compound. For an organic compound like this compound, this typically involves combustion analysis to quantify the amounts of carbon (C), hydrogen (H), and nitrogen (N). azom.com
The results of elemental analysis are used to confirm the empirical formula of a newly synthesized compound. By comparing the experimentally determined mass percentages with the theoretical values calculated from the proposed molecular formula (C₇H₁₂N₂), the purity and compositional integrity of the sample can be verified. researchgate.net The theoretical composition provides a benchmark against which the experimental results must closely agree, typically within ±0.4%, to be considered valid.
Table 5: Elemental Composition of this compound (C₇H₁₂N₂)
| Element | Molecular Weight ( g/mol ) | Theoretical Mass % |
|---|---|---|
| Carbon (C) | 84.077 | 67.69% |
| Hydrogen (H) | 12.096 | 9.74% |
| Nitrogen (N) | 28.014 | 22.57% |
| Total | 124.187 | 100.00% |
This table shows the calculated theoretical elemental composition based on the molecular formula of the compound. nih.govnih.gov
Pharmacological and Biological Research Applications of 2 Piperidin 3 Yl Acetonitrile Derivatives
Anticancer and Antitumor Investigations
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Derivatives containing the piperidine (B6355638) scaffold have been investigated for their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells, which are critical mechanisms for anticancer agents. nih.gov
Research on various heterocyclic compounds incorporating piperidine-like structures has demonstrated significant effects on cell cycle progression. For instance, certain novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.gov Similarly, studies on other nitrogen-containing heterocyclic compounds have revealed mechanisms involving cell cycle arrest at different phases, such as the G0/G1 or G2/M phase, depending on the specific compound and cancer cell line. nih.govresearchgate.netualberta.ca For example, a sulfonamide derivative, S1, was found to cause G2/M phase arrest in K562 leukemia cells and G0/G1 phase arrest in Jurkat cells. nih.govresearchgate.net
The induction of apoptosis is a key outcome of these cellular responses. One study showed that a promising pyrido[2,3-d]pyrimidine derivative significantly activated apoptosis in MCF-7 cells, increasing the total apoptotic cell population by over 58-fold compared to untreated cells. nih.gov The mechanisms often involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis. nih.govresearchgate.net This can be accompanied by the upregulation of pro-apoptotic proteins like Bax and caspase-3 and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.commdpi.com
Table 1: Examples of Piperidine-Related Derivatives and their Effects on Cell Cycle and Apoptosis
| Compound Class | Cancer Cell Line | Cell Cycle Phase Arrest | Apoptotic Mechanism |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast Cancer) | G1 Phase | Significant increase in total apoptotic cells. nih.gov |
| Sulfonamide S1 | K562 (Leukemia) | G2/M Phase | Activation of extrinsic and intrinsic pathways. nih.govresearchgate.net |
| Sulfonamide S1 | Jurkat (Leukemia) | G0/G1 Phase | Activation of intrinsic pathway. nih.govresearchgate.net |
Inhibition of DNA Synthesis in Cancer Cell Lines
The cytotoxic effects of anticancer agents are often linked to their ability to interfere with DNA synthesis, a critical process for proliferating cancer cells. While direct studies on 2-(piperidin-3-yl)acetonitrile derivatives specifically inhibiting DNA synthesis are not extensively detailed in the provided results, this mechanism is often intrinsically linked to cell cycle arrest. By halting the cell cycle, particularly at the S phase, compounds can prevent the replication of DNA, leading to cell death. nih.gov Research on various aminoanthraquinone derivatives, which can be structurally related to complex piperidine compounds, has shown that modifications to the amine function can significantly potentiate anticancer activity, with some compounds causing cell cycle arrest at the sub-G1 phase, indicative of apoptosis and preceding DNA fragmentation. researchgate.net
Target-Specific Anticancer Mechanisms (e.g., Kinase Inhibition)
A significant area of modern cancer research is the development of drugs that target specific proteins, such as kinases, which are crucial for cell signaling and growth. ed.ac.uk Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. biointerfaceresearch.comrsc.org The pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized to include piperidine moieties, is a well-known isostere of the adenine (B156593) ring of ATP and serves as a privileged structure for developing kinase inhibitors. rsc.org
Derivatives containing the piperidine ring have been incorporated into inhibitors of several important oncogenic kinases:
Phosphoinositide 3-kinases (PI3Ks): PI3Ks are key enzymes in a signaling pathway that controls cell growth and proliferation. nih.gov Novel coumarin (B35378) derivatives have been developed that exhibit dual inhibitory activity against both the Epidermal Growth Factor Receptor (EGFR) and PI3Kβ. nih.gov Similarly, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been designed as potent PI3K inhibitors. frontiersin.org
PIM-1 Kinase: This kinase is involved in cell survival and proliferation, and its overexpression is linked to several cancers. Certain novel pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of PIM-1 kinase, with IC50 values in the nanomolar range, comparable to the reference inhibitor staurosporine. nih.gov
Receptor Tyrosine Kinases (RTKs): This class includes EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). Halogenated pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-targeted kinase inhibitors, showing significant activity against EGFR, Her2, and VEGFR2. mdpi.com
Table 2: Piperidine-Related Scaffolds as Kinase Inhibitors
| Compound/Scaffold | Target Kinase(s) | Cancer Type/Cell Line |
|---|---|---|
| Coumarin-benzylidene derivative | EGFR, PI3Kβ | PC-3 (Prostate Cancer) nih.gov |
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 | MCF-7 (Breast Cancer), HepG2 (Liver Cancer) nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative | EGFR, Her2, VEGFR2, CDK2 | Various Cancer Cell Lines mdpi.com |
Antimicrobial and Antiviral Efficacy
The structural versatility of the piperidine nucleus has made its derivatives a rich source for the development of agents to combat infectious diseases. academicjournals.orgnih.gov
Antibacterial Spectrum (Gram-positive and Gram-negative)
Piperidine derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov
Gram-positive Bacteria: Studies have shown that piperidine derivatives are active against strains like Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA) and Bacillus subtilis. biointerfaceresearch.comnih.govresearchgate.netmdpi.com For example, certain novel anaephene derivatives with a piperidine-like core exhibit potent bactericidal activity against various S. aureus strains. mdpi.com
Gram-negative Bacteria: Activity has also been confirmed against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. biointerfaceresearch.comnih.govnih.govresearchgate.net In one study, newly synthesized piperidine derivatives were active against E. coli, with some compounds showing activity comparable to the standard antibiotic chloramphenicol. biointerfaceresearch.comresearchgate.net Another study on 2-piperidin-4-yl-benzimidazoles reported that these compounds are effective against both types of bacteria, particularly enterococci. nih.gov
The antibacterial efficacy can be influenced by the specific substitutions on the piperidine ring. academicjournals.org
Table 3: Antibacterial Activity of Selected Piperidine Derivatives
| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Staphylococcus aureus | Escherichia coli | biointerfaceresearch.comresearchgate.net |
| 2-piperidin-4-yl-benzimidazoles | Enterococci | E. coli | nih.gov |
Antifungal and Larvicidal Activity
Beyond bacteria, the biological activity of piperidine derivatives extends to fungi and insect larvae.
Antifungal Activity: A series of novel thiazolidinone derivatives synthesized from a piperidine-containing starting material were evaluated for in vitro antifungal activity against seven different fungi. nih.gov Several of these compounds showed activity similar to or greater than the standard drug fluconazole (B54011) against Rhodotorula sp. nih.gov Other studies have reported varying degrees of inhibition against species like Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgnih.govresearchgate.net
Larvicidal Activity: Research has also explored the potential of piperidine derivatives as larvicides, which could be useful for controlling disease vectors like mosquitoes. semanticscholar.org One study reported that the synthesized 1-(quinolin-3-yl) pyrrolidin-2-ol, a related heterocyclic compound, showed significant larvicidal activity against Anopheles and Culex species. semanticscholar.org
Anti-HIV Activity (e.g., Etravirine Analogs)
The piperidine scaffold is present in molecules designed to inhibit the human immunodeficiency virus (HIV). Research has focused on developing analogs of existing drugs and new classes of inhibitors.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Etravirine is a second-generation NNRTI used in highly active antiretroviral therapy (HAART). nih.gov It belongs to the diarylpyrimidine (DAPY) family of compounds. The development of new diaryltriazine (DATA) analogues as potent NNRTIs represents an evolution of this chemical class, aiming to improve stability and efficacy. nih.gov
CXCR4 Antagonists: The CXCR4 receptor is a major co-receptor used by certain strains of HIV to enter host cells. mdpi.com Therefore, blocking this receptor can prevent viral entry. A number of isoquinoline-based derivatives, which can incorporate piperidine-like structures, have been synthesized and shown to have excellent antiviral activity against HIV-1 and HIV-2 by acting as CXCR4 antagonists. mdpi.com
Anti-Inflammatory and Immunomodulatory Research
The piperidine moiety is a recognized pharmacophore in the development of agents targeting inflammatory and immune responses. encyclopedia.pub Research into derivatives of this compound has revealed potential pathways for modulating these complex biological processes. For instance, synthetic 2-(piperidin-3-yl)phthalimides have been shown to reduce key markers of cellular inflammation. nih.govresearchgate.net In studies using lipopolysaccharide (LPS)-challenged RAW 264.7 macrophage cells, these compounds led to significant, dose-dependent decreases in nitrite (B80452) and Interleukin-6 (IL-6) levels, indicating a potent anti-inflammatory effect. nih.gov
In one study, specific enantiomers, (R)-7 and (S)-8, derived from the 2-(piperidin-3-yl)phthalimide scaffold, demonstrated pronounced reductions in inflammatory mediators. nih.gov When administered at a concentration of 30 μM, compound (R)-7 achieved a 32% reduction in nitrite and a 40% reduction in IL-6. nih.gov These findings underscore the potential of this chemical class to mitigate inflammatory responses at the cellular level. nih.gov
NLRP3 Inflammasome Inhibition Pathways
The NOD-like receptor, Leucine-rich Repeat, and Pyrin-domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is linked to a host of chronic inflammatory diseases. nih.govnih.govsemanticscholar.org Consequently, the discovery of small molecule inhibitors of the NLRP3 inflammasome is a significant goal in therapeutic development. plasticheal.eu The mechanism of NLRP3 activation is a complex, two-step process that, when triggered, results in the release of pro-inflammatory cytokines like IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis. nih.gov
While direct studies on this compound are limited, research on related heterocyclic structures provides a strong rationale for its investigation in this area. Small molecules containing piperidine substructures have been identified as potent NLRP3 inhibitors. nih.gov For example, in a series of triazolopyrimidinone (B1258933) derivatives, the inclusion of a 1-methyl-3-piperidine substitution led to an improvement in inhibitory potency against the NLRP3 inflammasome. nih.gov These inhibitors are thought to act by directly binding to the NLRP3 protein, which prevents the assembly of the inflammasome complex and subsequent downstream inflammatory signaling. nih.gov
Table 1: Examples of Piperidine-Containing Scaffolds in NLRP3 Inhibition Research
| Scaffold/Compound Class | Key Structural Feature | Observed Effect | Reference |
| Triazolopyrimidinones | Methylene-spaced cyclic groups | Improved inhibitory potency | nih.gov |
| Pyridazine Scaffolds | N/A (General Class) | Significant inhibition of IL-1β release | nih.gov |
| 1-(Piperidin-4-yl)-benzimidazol-2-one | Piperidin-4-yl moiety | Novel NLRP3 inhibitor scaffold | researchgate.net |
Cyclooxygenase (COX) Inhibition Studies
Cyclooxygenase (COX) enzymes are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The two main isoforms, COX-1 and COX-2, play distinct roles; COX-1 is involved in physiological maintenance, while COX-2 is primarily induced during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and swelling. semanticscholar.org The development of selective COX-2 inhibitors has been a major focus of research to create anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. semanticscholar.orgresearchgate.net
The search for novel, potent, and selective COX-2 inhibitors has explored a diverse range of chemical structures. sci-hub.se Pyrrole (B145914) derivatives featuring a nitrile appendage have been shown to be selective and potent inhibitors of the COX-2 enzyme. unina.it In one study, a nitrile-containing pyrrole derivative proved to be 38.8-fold more selective for COX-2 over COX-1, with a potency comparable to the reference drug celecoxib. unina.it Given that the this compound structure contains a key nitrile group, it represents a valuable starting point for designing novel COX-2 inhibitors. The piperidine ring can serve as a versatile scaffold for introducing various substituents to optimize binding within the COX-2 active site and improve pharmacokinetic properties. nih.gov
Cardiovascular and Metabolic System Research
Derivatives of piperidine are actively being investigated for their potential in treating a range of cardiovascular and metabolic conditions, including hypertension, diabetes, and fibrosis. nih.gov
Renin Inhibition for Cardiovascular and Renal Diseases
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and electrolyte balance. nih.gov Renin is the enzyme that catalyzes the first and rate-limiting step in this system, making it a prime target for therapeutic intervention in cardiovascular and renal diseases. nih.govlookchem.com Inhibition of renin can lead to a more complete blockade of angiotensin II production compared to other RAAS-targeting drugs. nih.gov
The development of potent and orally bioavailable renin inhibitors has been a significant challenge in medicinal chemistry. nih.gov Research has shown that piperidine-based structures can serve as effective scaffolds for renin inhibitors. lookchem.com Specifically, piperidines with trans-arranged substituents at the 3- and 4-positions have been identified as providing suitable vectors for interacting with the enzyme's active site. lookchem.com By optimizing the side chains and linkers attached to the piperidine core, researchers have developed non-peptidic inhibitors with improved potency and pharmacokinetic profiles, demonstrating the utility of this scaffold in designing new treatments for hypertension. nih.govlookchem.com
Anti-Diabetic Potential of Piperidine Derivatives
Piperidine and its derivatives have emerged as promising scaffolds in the development of new anti-diabetic agents. nih.gov One of the key targets in modern diabetes therapy is the enzyme dipeptidyl peptidase-4 (DPP-4). pensoft.net DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones like GLP-1, which play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion. pensoft.netresearchgate.net By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glucose control. pensoft.net
Several successful DPP-4 inhibitors, such as alogliptin, feature a piperidine moiety in their chemical structure. nih.gov The nitrile group, present in this compound, is also a key feature in many potent DPP-4 inhibitors. For example, pyrrolidine-carbonitrile derivatives have been developed as selective and orally bioavailable DPP-4 inhibitors. researchgate.net The combination of a piperidine ring and a nitrile functional group within the this compound structure makes its derivatives highly promising candidates for the design and synthesis of novel DPP-4 inhibitors for the management of type 2 diabetes. nih.govresearchgate.net
Table 2: Piperidine and Related Scaffolds in Anti-Diabetic Research
| Compound Class | Target Enzyme | Key Structural Feature | Reference |
| Alogliptin | DPP-4 | Piperidine moiety | nih.gov |
| Pyrrolidine-carbonitriles | DPP-4 | Cyanopyrrolidine | researchgate.net |
| Piperidine-substituted chalcones | α-amylase | Piperidine ring | nih.gov |
| Quinazolinone benzonitriles | DPP-4 | Benzonitrile (B105546) moiety | nih.gov |
Anti-Fibrotic Activity and Collagen Synthesis Inhibition
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix components, particularly collagen, leading to tissue scarring and organ dysfunction. nih.gov Developing anti-fibrotic therapies is crucial for treating progressive diseases like idiopathic pulmonary fibrosis (IPF). nih.govnih.gov Therapeutic strategies often focus on inhibiting the activation of fibroblasts and the synthesis of collagen. nih.gov
Research into anti-fibrotic agents has explored various heterocyclic compounds. Derivatives of pirfenidone, which contains a pyridinone ring, have shown potent anti-fibrotic activity by reducing lung collagen synthesis. nih.gov The inhibition of specific enzymes involved in collagen maturation, such as prolyl 4-hydroxylase and lysyl hydroxylase 2 (LH2), is another promising anti-fibrotic strategy. researchgate.netresearchgate.net Small molecule inhibitors of these enzymes can modulate collagen cross-linking, a critical step in the formation of stable fibrotic tissue. researchgate.net For instance, certain 1,3-diketone analogs have been identified as selective LH2 inhibitors, demonstrating anti-migration activity in lung cancer cells. researchgate.net The versatile piperidine scaffold of this compound could be functionalized to target these key enzymes, offering a potential pathway to new anti-fibrotic drugs.
Applications in Chemical Biology
Derivatives of this compound and related piperidine-containing compounds serve as versatile tools in chemical biology. The piperidine ring, a prevalent motif in pharmaceuticals and natural products, acts as a valuable starting point for creating complex molecular architectures. Researchers leverage these derivatives to synthesize diverse compound libraries for screening and to systematically investigate how molecular structure influences biological activity.
Synthesis of Biologically Active Scaffolds and Drug-Like Molecular Libraries
The piperidine scaffold is a cornerstone in the construction of drug-like molecular libraries due to its favorable physicochemical properties and its presence in numerous approved drugs. The 3-substituted piperidine core, in particular, offers a three-dimensional structure that can be elaborated to explore chemical space effectively.
One key application is in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. A series of quinazolin-4-one compounds featuring a 3-aminopiperidine group at the C-2 position demonstrated potent and specific DPP-4 inhibition. brieflands.com The synthesis of these scaffolds involves coupling the pre-formed piperidine moiety with other heterocyclic systems. For example, the compound 2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile, an impurity of the DPP-4 inhibitor Alogliptin, exemplifies a complex biologically active scaffold built around the 3-aminopiperidine core. pharmaffiliates.com
The generation of diverse libraries often involves scalable synthetic routes where a central piperidine intermediate is functionalized in various ways. researchgate.net This strategy allows for the creation of a multitude of analogs for high-throughput screening, accelerating the discovery of new biologically active agents.
Below is a table summarizing examples of biologically active scaffolds derived from 3-substituted piperidines.
| Scaffold Class | Core Moiety | Biological Target | Example Application/Finding | Reference |
| Quinazolin-4-ones | 3-Aminopiperidine | DPP-4 | Served as potent and specific inhibitors for diabetes research. | brieflands.com |
| Pyrimidinyl-benzonitriles | (3R)-3-Piperidinylamino | DPP-4 | Forms the core of Alogliptin and related compounds. | pharmaffiliates.com |
Exploration of Structure-Activity Relationships (SAR)
The systematic modification of molecules containing the this compound framework is crucial for understanding and optimizing their interaction with biological targets. Structure-Activity Relationship (SAR) studies reveal which parts of a molecule are essential for its activity, guiding the design of more potent and selective compounds.
A detailed SAR investigation was performed on a 4-Azaindole-2-piperidine compound that showed moderate activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. dndi.org The study explored modifications to various parts of the molecule, including the piperidine ring itself.
Key findings from this SAR study include:
Piperidine Ring Unsaturation : Introducing a double bond into the piperidine ring led to a tenfold increase in potency when comparing analogous saturated and unsaturated compounds. dndi.org
Piperidine Ring Replacement : Replacing the piperidine ring with a morpholine (B109124) ring, an attempt to improve metabolic clearance, resulted in a complete loss of activity. dndi.org
Acyclic Analogs : Substituting the piperidine with an acyclic analog also led to a loss of activity, highlighting the importance of the cyclic scaffold for proper orientation and binding. dndi.org
In a different study on DPP-4 inhibitors, it was found that substituting the critical 3-aminopiperidine group with a dialkyl-aminomethyl group was not an effective strategy, indicating a strict structural requirement at that position for biological activity. brieflands.com
The following table details the SAR findings for the anti-parasitic 4-Azaindole-2-piperidine series.
| Compound Modification | Resulting Activity against T. cruzi | Implication | Reference |
| Introduction of unsaturation to the piperidine ring | Ten-fold increase in potency | The rigidity or conformation of the unsaturated ring is favorable for binding. | dndi.org |
| Replacement of piperidine with a morpholine ring | Inactive compound | The nitrogen atom and overall shape of the piperidine are crucial; the oxygen in morpholine is detrimental. | dndi.org |
| Replacement of piperidine with an acyclic analog | Loss of activity | The constrained cyclic structure of piperidine is necessary for activity. | dndi.org |
Future Directions and Emerging Research Avenues for 2 Piperidin 3 Yl Acetonitrile Research
Development of Novel Therapeutic Agents Targeting Specific Disease Pathways
The unique structural features of 2-(Piperidin-3-YL)acetonitrile make it a versatile scaffold for the design of novel therapeutic agents targeting a wide array of disease pathways. The piperidine (B6355638) ring provides a three-dimensional architecture that can facilitate precise interactions with biological targets, while the cyanomethyl group can act as a key pharmacophoric element or be further elaborated to introduce additional functionalities. nih.gov
Future research is poised to explore the potential of this compound derivatives in several key therapeutic areas:
Oncology: The piperidine moiety is a common feature in many anticancer agents. nih.gov Derivatives of this compound could be designed to target specific proteins implicated in cancer progression, such as kinases or protein-protein interactions. For instance, the development of substituted piperidines as HDM2-p53 inhibitors has shown promise in preclinical studies. nih.gov
Neurodegenerative Diseases: The central nervous system (CNS) is a key area for piperidine-based drug discovery. The ability of the piperidine scaffold to be modified to cross the blood-brain barrier makes it suitable for targeting CNS disorders. nih.gov Future work could focus on developing derivatives of this compound as inhibitors of enzymes such as cholinesterases, which are implicated in Alzheimer's disease. rsc.org
Infectious Diseases: The piperidine ring is also found in various antimicrobial agents. Research into novel this compound derivatives could lead to the discovery of new antibiotics or antiviral agents, potentially addressing the growing challenge of antimicrobial resistance.
The following table summarizes potential therapeutic targets for derivatives of this compound based on the activities of related piperidine compounds.
| Therapeutic Area | Potential Molecular Target | Rationale |
|---|---|---|
| Oncology | HDM2-p53 Interaction | Piperidine-based inhibitors have shown efficacy in disrupting this protein-protein interaction, leading to tumor suppression. nih.gov |
| Neurodegenerative Diseases | Cholinesterases (AChE, BChE) | The piperidine scaffold is present in known cholinesterase inhibitors used in the management of Alzheimer's disease. rsc.org |
| Infectious Diseases | Bacterial Efflux Pumps (e.g., NorA) | Piperine analogs, which contain a piperidine ring, have been shown to inhibit bacterial efflux pumps, suggesting a strategy to overcome antibiotic resistance. nih.gov |
Advanced Synthetic Methodologies for Enantiopure Piperidinyl Acetonitriles
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and stereoselective synthetic methods to access enantiopure forms of this compound and its derivatives is of paramount importance. Traditional synthetic routes to 3-substituted piperidines can be lengthy and often require challenging chiral separations. researchgate.net
Recent advances in catalysis are paving the way for more efficient and enantioselective syntheses. Future research in this area is likely to focus on:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful tool. Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.govresearchgate.net Further development of such catalytic systems could provide direct and highly enantioselective routes to 3-cyanomethylpiperidine.
Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysts. Chemo-enzymatic dearomatization of pyridines using a combination of amine oxidases and ene-imine reductases has emerged as a promising strategy for the synthesis of chiral 3-substituted piperidines. nih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of stereoselective catalytic methods into flow chemistry setups could enable the efficient and on-demand production of enantiopure piperidinyl acetonitriles.
The table below highlights some of the advanced synthetic methodologies being explored for the preparation of chiral 3-substituted piperidines.
| Methodology | Key Features | Potential Advantages |
|---|---|---|
| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Cross-coupling of boronic acids with dihydropyridines. nih.govresearchgate.net | High enantioselectivity and functional group tolerance. researchgate.net |
| Chemo-enzymatic Dearomatization | Use of amine oxidases and ene-imine reductases. nih.gov | High stereoselectivity under mild reaction conditions. nih.gov |
| Intramolecular Radical Cyclization | Cobalt-catalyzed cyclization of linear amino-aldehydes. nih.gov | Effective for the synthesis of various piperidine structures. nih.gov |
Elucidation of Molecular Mechanisms of Biological Interactions
A deep understanding of how this compound and its derivatives interact with their biological targets at the molecular level is crucial for rational drug design and optimization. Computational chemistry plays a pivotal role in elucidating these mechanisms.
Future research directions in this area will likely involve a combination of computational and experimental techniques:
Molecular Docking: This technique can be used to predict the binding mode of a ligand within the active site of a target protein. nih.gov For this compound derivatives, docking studies can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the study of conformational changes and the stability of interactions over time. researchgate.net MD simulations can reveal important information about the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying the key molecular descriptors that influence activity, QSAR models can guide the design of more potent and selective analogs of this compound. nih.gov
The following table outlines the application of these computational methods to the study of this compound derivatives.
| Computational Method | Application to this compound Research |
|---|---|
| Molecular Docking | Predicting binding poses and identifying key interactions with target proteins. nih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes and understanding dynamic interactions. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models to guide the design of new analogs with improved activity. nih.govresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. These powerful tools can analyze vast datasets to identify patterns and make predictions that can accelerate the design and development of new drugs.
In the context of this compound research, AI and ML can be applied in several ways:
De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties from scratch. researchgate.net By training these models on large databases of known bioactive molecules, it is possible to generate new piperidine-based structures with a high probability of being active against a specific target.
Bioactivity Prediction: ML models can be trained to predict the biological activity of a compound based on its chemical structure. rsc.org This can be used to virtually screen large libraries of this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing.
Target Identification: In silico target fishing methods, which can be enhanced by ML, can predict the potential biological targets of a small molecule. mdpi.com This can help to identify new therapeutic opportunities for this compound and its analogs.
The integration of AI and ML into the research workflow for this compound is expected to significantly accelerate the pace of discovery and development.
The table below summarizes the key applications of AI and ML in this research area.
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| De Novo Drug Design | Generation of novel molecular structures with desired properties using generative models. researchgate.net | Accelerates the discovery of novel drug candidates with optimized characteristics. |
| Bioactivity Prediction | Use of machine learning models to predict the biological activity of compounds. rsc.org | Enables high-throughput virtual screening and prioritization of candidates for synthesis. |
| In Silico Target Fishing | Computational prediction of the biological targets of a small molecule. mdpi.com | Facilitates drug repurposing and the identification of new therapeutic applications. |
Q & A
Q. What are the recommended synthetic routes for 2-(Piperidin-3-YL)acetonitrile, and what experimental conditions optimize yield?
The synthesis of this compound can be inferred from analogous piperidine-based nitriles. A common approach involves:
- Step 1 : Fluorination or functionalization of the piperidine ring. For example, difluorination at the 3,3-positions of piperidine may precede acetonitrile addition, as seen in structurally related compounds .
- Step 2 : Nucleophilic substitution or cyanoethylation using reagents like acrylonitrile under basic conditions (e.g., cesium carbonate) to introduce the acetonitrile moiety .
- Optimization : Controlled temperatures (0–5°C) and catalysts (e.g., EDCI/HOBt) improve selectivity. Purification via column chromatography or recrystallization enhances purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns on the piperidine ring and nitrile group integration.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis.
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding reactivity .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on the nitrile’s reactivity .
Q. What analytical techniques are suitable for assessing purity and stability?
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) quantifies impurities.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere.
- Karl Fischer Titration : Measures moisture content, critical for hygroscopic nitriles .
Advanced Research Questions
Q. How does the substitution pattern on the piperidine ring influence the compound’s reactivity in nucleophilic additions?
- Steric Effects : Bulky substituents at the 3-position hinder nucleophilic attack on the nitrile. For example, 3,3-difluoro analogs show reduced reactivity compared to non-fluorinated derivatives due to steric and electronic effects .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF) increase the nitrile’s electrophilicity, accelerating reactions with amines or thiols. This is demonstrated in related pyridine-acetonitrile systems .
- Methodological Insight : Kinetic studies (e.g., monitoring reaction progress via F NMR) can quantify substituent impacts .
Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
- Comparative SAR Studies : Test the compound and analogs (e.g., 4-piperidineacetonitrile, 3,3-difluoropiperidine derivatives) under identical assay conditions. Focus on targets like neurotransmitter receptors or kinases .
- Data Normalization : Account for variables like solubility (measured via shake-flask method) and membrane permeability (Caco-2 assays) to isolate structure-activity relationships .
- Meta-Analysis : Cross-reference databases (e.g., PubChem, ChEMBL) to identify trends in fluorinated vs. non-fluorinated nitriles .
Q. How can researchers design experiments to probe the mechanism of bioreductive activation in nitro-containing analogs?
- Reduction Studies : Expose the compound to NADPH-dependent reductase enzymes or chemical reductants (e.g., sodium dithionite). Monitor intermediate formation via LC-MS .
- Electrochemical Analysis : Cyclic voltammetry determines reduction potentials, correlating with in vivo activation potential.
- Cellular Assays : Use hypoxia-selective cytotoxicity assays (e.g., in HCT116 cells) to evaluate preferential activation under low-oxygen conditions .
Q. What are the challenges in scaling up synthesis, and how can reaction engineering address them?
- Batch vs. Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic nitrile formation steps, reducing side products .
- Catalyst Recycling : Immobilize catalysts (e.g., Pd/C) for Heck-type reactions involving nitriles.
- Waste Mitigation : Solvent recovery systems (e.g., distillation) and green solvents (e.g., cyclopentyl methyl ether) enhance sustainability .
Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?
- Stability Studies : Accelerated degradation tests (40°C/75% RH) in varying solvents (e.g., DMSO, ethanol). Monitor via HPLC for decomposition products.
- pH-Dependent Degradation : Buffered solutions (pH 3–10) reveal hydrolysis pathways. Nitriles are stable in acidic conditions but hydrolyze to amides in basic media .
- Recommendation : Store lyophilized at -20°C under inert atmosphere to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
